molecular formula C11H6F3NO2 B6308762 1-Nitro-8-(trifluoromethyl)naphthalene CAS No. 569-97-1

1-Nitro-8-(trifluoromethyl)naphthalene

Cat. No.: B6308762
CAS No.: 569-97-1
M. Wt: 241.17 g/mol
InChI Key: KVSLVSIJMOWWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-8-(trifluoromethyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a nitro (-NO₂) group at the 1-position and a trifluoromethyl (-CF₃) group at the 8-position of the naphthalene ring system.

Properties

IUPAC Name

1-nitro-8-(trifluoromethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-5-1-3-7-4-2-6-9(10(7)8)15(16)17/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSLVSIJMOWWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-8-(trifluoromethyl)naphthalene can be synthesized through various methods. One common approach involves the nitration of 8-(trifluoromethyl)naphthalene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring.

Industrial Production Methods: In industrial settings, the production of 1-Nitro-8-(trifluoromethyl)naphthalene may involve large-scale nitration processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-8-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents (e.g., ethanol).

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed:

    Reduction: 1-Amino-8-(trifluoromethyl)naphthalene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Nitro-8-(trifluoromethyl)naphthalene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique photophysical properties.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific functional properties

Mechanism of Action

The mechanism of action of 1-Nitro-8-(trifluoromethyl)naphthalene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

    Pathways Involved: Depending on the specific application, the compound may modulate signaling pathways, enzyme activity, or cellular processes, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Properties of 1-Nitro-8-(trifluoromethyl)naphthalene and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Applications/Roles
1-Nitro-8-(trifluoromethyl)naphthalene C₁₁H₆F₃NO₂ ~241.18* -NO₂ (1), -CF₃ (8) Synthetic intermediate, research
1-Nitro Naphthalene (CAS 86-57-7) C₁₀H₇NO₂ 173.17 -NO₂ (1) Laboratory chemical, industrial
1-Amino-8-(trifluoromethyl)naphthalene C₁₁H₈F₃N 211.18 -NH₂ (1), -CF₃ (8) Pharmaceutical precursor
1-Methylnaphthalene C₁₁H₁₀ 142.20 -CH₃ (1) Solvent, fuel additive
2-Methylnaphthalene C₁₁H₁₀ 142.20 -CH₃ (2) Dye synthesis, resin production

*Estimated based on 1-Amino-8-(trifluoromethyl)naphthalene (211.18 g/mol) with substitution of -NH₂ (-16 g/mol) for -NO₂ (+46 g/mol).

Key Observations:
  • Electron Effects: The -CF₃ and -NO₂ groups in 1-Nitro-8-(trifluoromethyl)naphthalene are both strong electron-withdrawing groups (EWGs), which reduce electron density in the aromatic system compared to methyl (-CH₃) or amino (-NH₂) substituents. This enhances stability toward electrophilic substitution but may increase susceptibility to nucleophilic attack .

Toxicological and Environmental Profiles

Table 2: Toxicity and Environmental Data for Naphthalene Derivatives
Compound Name Key Toxicological Findings Environmental Persistence Regulatory Status
1-Nitro-8-(trifluoromethyl)naphthalene Limited data; inferred high stability due to EWGs Likely moderate Unregulated (research use)
1-Methylnaphthalene Respiratory irritation, hepatotoxicity High (bioaccumulative) Regulated under EPA SPL
2-Methylnaphthalene Similar to 1-methylnaphthalene High Regulated under EPA SPL
1-Nitro Naphthalene Suspected carcinogen (NTP 1992a) Moderate OSHA-regulated
Notes:
  • The trifluoromethyl group in 1-Nitro-8-(trifluoromethyl)naphthalene may reduce metabolic activation compared to methyl-substituted naphthalenes, which are metabolized to epoxides and quinones linked to toxicity .
  • The -CF₃ group could mitigate this risk by altering metabolic pathways .

Analytical Methods

  • GC-MS Analysis : As demonstrated in , GC-MS is effective for identifying naphthalene derivatives in complex matrices. For 1-Nitro-8-(trifluoromethyl)naphthalene, this method would require optimization due to its higher molecular weight and polarity compared to 1-Methylnaphthalene or 1-Nitro Naphthalene .
  • Biomonitoring Challenges: highlights the need for improved methods to quantify nitro-PAH metabolites. The unique substituents in the target compound may necessitate novel biomarkers for exposure assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.